molecular formula C10H14ClNO2 B15234217 (1R,2S)-1-Amino-1-(4-chloro-3-methoxyphenyl)propan-2-OL

(1R,2S)-1-Amino-1-(4-chloro-3-methoxyphenyl)propan-2-OL

Cat. No.: B15234217
M. Wt: 215.67 g/mol
InChI Key: PCQTYACTMUPYOI-WKEGUHRASA-N
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Description

(1R,2S)-1-Amino-1-(4-chloro-3-methoxyphenyl)propan-2-OL is a chiral compound with significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by the presence of an amino group, a chloro-substituted aromatic ring, and a methoxy group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-1-Amino-1-(4-chloro-3-methoxyphenyl)propan-2-OL typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloro-3-methoxybenzaldehyde and a suitable chiral amine.

    Formation of Intermediate: The initial step involves the condensation of 4-chloro-3-methoxybenzaldehyde with the chiral amine to form an imine intermediate.

    Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired chiral amine.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated purification systems, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-1-Amino-1-(4-chloro-3-methoxyphenyl)propan-2-OL can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The aromatic ring can be reduced to form cyclohexane derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles such as hydroxyl, thiol, or amine groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.

    Substitution: Nucleophilic substitution reactions using reagents like sodium hydroxide or ammonia.

Major Products Formed

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of cyclohexane derivatives.

    Substitution: Formation of substituted aromatic compounds with various functional groups.

Scientific Research Applications

(1R,2S)-1-Amino-1-(4-chloro-3-methoxyphenyl)propan-2-OL has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1R,2S)-1-Amino-1-(4-chloro-3-methoxyphenyl)propan-2-OL involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the aromatic ring can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (1R,2S)-1-Amino-1-(4-chlorophenyl)propan-2-OL: Lacks the methoxy group, which may affect its reactivity and biological activity.

    (1R,2S)-1-Amino-1-(4-methoxyphenyl)propan-2-OL: Lacks the chloro group, which may influence its chemical properties and interactions.

    (1R,2S)-1-Amino-1-(4-chloro-3-methylphenyl)propan-2-OL: Contains a methyl group instead of a methoxy group, altering its steric and electronic properties.

Uniqueness

The presence of both the chloro and methoxy groups in (1R,2S)-1-Amino-1-(4-chloro-3-methoxyphenyl)propan-2-OL makes it unique, as these groups can significantly influence its chemical reactivity and biological interactions. This dual substitution pattern can enhance its potential as a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C10H14ClNO2

Molecular Weight

215.67 g/mol

IUPAC Name

(1R,2S)-1-amino-1-(4-chloro-3-methoxyphenyl)propan-2-ol

InChI

InChI=1S/C10H14ClNO2/c1-6(13)10(12)7-3-4-8(11)9(5-7)14-2/h3-6,10,13H,12H2,1-2H3/t6-,10-/m0/s1

InChI Key

PCQTYACTMUPYOI-WKEGUHRASA-N

Isomeric SMILES

C[C@@H]([C@@H](C1=CC(=C(C=C1)Cl)OC)N)O

Canonical SMILES

CC(C(C1=CC(=C(C=C1)Cl)OC)N)O

Origin of Product

United States

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